Nboh-2C-CN

描述

Overview of Serotonergic Receptor Agonists in Biomedical Research

Serotonin (B10506), or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that plays diverse roles in both the central nervous system (CNS) and peripheral tissues. Its functions span mood regulation, cognition, reward, learning, memory, pain, appetite, sleep, and physiological processes such as vasoconstriction and gastrointestinal motility wikidata.orgwikipedia.org. The physiological actions of serotonin are mediated by a family of fourteen distinct membrane receptors wikidata.org.

Serotonergic receptor agonists, which activate these receptors, are of considerable interest in central nervous system drug discovery due to their involvement in various physiological and pathological processes relevant to neurology and psychiatry nih.gov. For instance, 5-HT receptor agonists are commonly employed in the treatment of migraines, where they induce cerebral vasoconstriction and reduce trigeminal nerve activation nih.gov. Beyond their therapeutic applications, agonists of the 5-HT2A receptor are particularly notable for their association with visual hallucinations and psychedelic experiences, with classical psychedelics like lysergic acid diethylamide (LSD) and psilocin acting as potent 5-HT2A agonists wikidata.org. Ongoing research focuses on developing novel agonists and antagonists with enhanced subpopulation selectivity to better understand and target specific serotonergic pathways . The concept of biased agonism, particularly at 5-HT1A receptors, represents a recent advancement, aiming to selectively activate intracellular signaling pathways linked to specific brain regions and therapeutic indications nih.gov.

Historical Development of N-Benzylphenethylamine Derivatives

N-Benzylphenethylamines, often referred to as NBOMes, represent a class of synthetic psychedelic compounds that trace their origins to the phenethylamine (B48288) family of psychedelics, specifically the 2C-X compounds, which are themselves derivatives of the naturally occurring alkaloid mescaline frontiersin.orgzhanggroup.orgnih.gov. The 2C-X compounds gained prominence following their detailed documentation in "PIHKAL" nih.gov.

Historically, early attempts at N-alkylation of phenethylamines with simple substituents such as methyl, ethyl, or propyl groups typically led to a significant reduction in pharmacological activity nih.gov. However, a pivotal discovery revealed that the addition of an N-benzyl group to phenethylamine hallucinogens could dramatically increase their 5-HT2A-binding affinity and hallucinogenic potency frontiersin.orgwikipedia.org. Pioneering work by Richard Glennon and colleagues in 1994 involved the synthesis and characterization of N-benzyl-2C-B (25B-NB) and other related 25-NB derivatives. This research demonstrated that these compounds exhibited a higher affinity for the serotonin 5-HT2A receptor compared to their parent compound, 2C-B zhanggroup.org. Further structural optimization efforts, notably by Ralf Heim and David Nichols and co-workers, identified that incorporating an ortho-methoxy or -hydroxy group onto the N-benzyl moiety further enhanced 5-HT2A receptor affinity frontiersin.org. The NBOMe series compounds are generally characterized by their high potency and remarkable selectivity for the serotonin 5-HT2 receptors, distinguishing them from other classes of psychedelics zhanggroup.org. Prominent examples within this family include 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe zhanggroup.org.

Emergence of NBOH-2C-CN as a Pharmacological Research Tool

This compound, also known as 25CN-NBOH, was first identified in 2014 by a research group at the University of Copenhagen iiab.meciteab.com. This compound is structurally derived from the phenethylamine series and is categorized within the NBOMe family iiab.me. This compound stands out as one of the most selective agonists known for the serotonin 5-HT2A receptor iiab.meciteab.comwikipedia.org.

Its exceptional selectivity for the 5-HT2A receptor has established this compound as a valuable pharmacological tool for in-depth investigations into the specific role of 5-HT2A signaling in various biological processes wikipedia.orgwikipedia.orgwikipedia.org. It is extensively utilized in a range of in vitro, ex vivo, and in vivo studies to explore receptor-specific dynamics and the mechanisms underlying hallucinogenic effects in neurological research wikipedia.orgwikipedia.org. A tritiated variant of 25CN-NBOH has also been developed and employed for more detailed analyses of its binding to 5-HT2 receptors and for autoradiography studies iiab.me. The compound's specificity makes it instrumental in neuroscience research to elucidate the function of the 5-HT2A receptor and its implications in various neurological and psychiatric conditions wikipedia.orgwikipedia.org.

Structure

3D Structure

属性

Key on ui mechanism of action |

25CN-NBOH is one of the most selective agonist ligands for the 5-HT2A receptor discovered. It has a pKi of 8.88 at the human 5-HT2A receptor and is 100x more selective for 5-HT2A over 5-HT2C, and 46x more selective for 5-HT2A over 5-HT2B [A31598,A31599]. |

|---|---|

CAS 编号 |

1391489-32-9 |

分子式 |

C18H20N2O3 |

分子量 |

312.4 g/mol |

IUPAC 名称 |

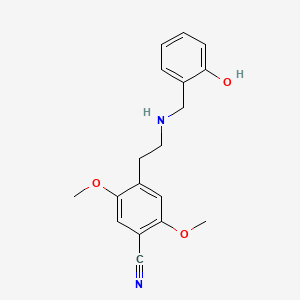

4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile |

InChI |

InChI=1S/C18H20N2O3/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21/h3-6,9-10,20-21H,7-8,12H2,1-2H3 |

InChI 键 |

VWEDZTZAXHMZIL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N |

规范 SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N |

其他CAS编号 |

1391489-32-9 |

产品来源 |

United States |

Chemical Synthesis and Structural Modifications

Methodologies for NBOH-2C-CN Synthesis

The synthesis of this compound involves several chemical transformations, typically starting from phenethylamine (B48288) precursors. cenmed.comutm.my

Significant advancements have been made to develop more efficient and scalable synthetic routes for this compound. cenmed.comutm.my A notable improved method, developed by Professor Jesper L. Kristensen's group at the University of Copenhagen, starts from commercially available 2,5-dimethoxyphenethylamine (2C-H). cenmed.com This streamlined approach is characterized by high yields, shorter reaction times, and a safer functional group protection strategy. wmcloud.org

The synthesis can be summarized as follows:

Protection of Amine: The amine group of 2C-H is protected, for example, as a trifluoroacetamide. wmcloud.org

Formylation: A formyl group is introduced, often using Rieche conditions (e.g., TiCl4 and dichloromethyl methyl ether). wmcloud.orguni.lu

Cyanation: A cyanation step is performed to introduce the cyano group at the para position of the aromatic ring. This can be achieved in a single step for efficiency. nih.gov

Purification: The final product, this compound, is then purified, typically by crystallization. nih.gov

This improved methodology makes this compound more readily accessible to the scientific community for research purposes. cenmed.comutm.my

Historical Synthetic Routes

Synthesis of Labeled Analogues for Receptor Studies

Labeled analogues of this compound are crucial for detailed investigations of its binding to serotonin (B10506) 5-HT2 receptors and for autoradiography studies. wikipedia.org

A tritiated version of this compound, specifically [³H]25CN-NBOH, has been successfully synthesized. wikipedia.orgfishersci.com This radioligand exhibits high 5-HT2A receptor binding affinity (K_D ~1 nM) and selectivity over 5-HT2B and 5-HT2C receptors in both equilibrium and kinetic binding studies of recombinant receptors. fishersci.com In concordance, [³H]25CN-NBOH displayed substantial specific, ketanserin-sensitive binding to the cortex and small levels of binding to the choroid plexus in rat brain slices in autoradiography studies. fishersci.com Its availability as a novel selective agonist radioligand is a valuable tool for future explorations of the 5-HT2A receptor. fishersci.com

Design and Synthesis of Structural Analogues

The design and synthesis of structural analogues of this compound are driven by the desire to understand structure-activity relationships (SAR) and to develop compounds with altered pharmacological profiles, such as improved selectivity or specific signaling biases. uni.lufishersci.com

This compound is indirectly derived from the phenethylamine series of hallucinogens. wikipedia.org The N-benzylphenethylamines (NBOMes), including this compound, are synthetic psychedelic compounds derived from the phenethylamine class (2C-X compounds), which themselves originated from naturally occurring alkaloids like mescaline. utm.my

The synthesis of this compound and its analogues often begins with phenethylamine precursors. For instance, 2,5-dimethoxyphenethylamine (2C-H) is a common starting material. cenmed.comwikipedia.org The N-benzylation of phenethylamines, where a benzyl (B1604629) group with a methoxy (B1213986) (NBOMe) or hydroxyl (NBOH) substituent in the ortho position is introduced to the amine, significantly increases potency at 5-HT2 receptors and often enhances selectivity for the 5-HT2A receptor over other serotonin receptor subtypes.

Structural modifications around the 2' and 3' positions in the N-benzyl moiety of this compound have been explored to investigate their importance as structural hotspots for 5-HT2A receptor activity. fishersci.com Analogues with 3'-methyl, 2',3'-chroman, 2',3'-dihydrofuran, and 2',3'-furan substitutions have been synthesized, retaining 5-HT2A receptor activity. fishersci.com However, the 3'-methoxy and 3'-ethyl analogues displayed substantially lower binding affinities and agonist potencies compared to this compound. fishersci.com The 4-cyano analogues, including this compound, have shown more mixed potency profiles compared to 4-bromo analogues, highlighting differences in their structure-activity relationship, particularly concerning β-arrestin 2 recruitment to the 5-HT2A receptor.

N-Benzyl Derivatives and Ring System Modifications

The chemical compound this compound, also known as 25CN-NBOH, is a prominent N-benzyl derivative within the phenethylamine class, notable for its high selectivity and potency as a serotonin 5-HT2A receptor agonist. The introduction of an N-benzyl moiety to phenethylamines significantly enhances their binding affinity and functional activity at the 5-HT2A receptor, often leading to increased selectivity over other serotonin receptor subtypes like 5-HT2C nih.govnih.govnih.govacs.org.

Synthesis of N-Benzyl Derivatives

The primary synthetic route for N-benzyl phenethylamines, including this compound, typically involves reductive amination. This process condenses a phenethylamine precursor with an appropriate benzylaldehyde, followed by reduction of the resulting imine nih.govacs.orgresearchgate.net.

For this compound, specific synthetic pathways have been detailed:

From 2C-CN : One method involves the preparation of phenethylamine 2C-CN (compound 5) from 2C-B (compound 3) via conversion to a phthalimide (B116566) intermediate. Subsequent copper-catalyzed cyanation at the 4-bromo moiety and phthalimide deprotection lead to 2C-CN. The N-benzyl derivatives (e.g., 6a–e) are then formed through reductive amination of 2C-CN in the presence of the suitable benzylaldehyde acs.org.

From 2,5-Dimethoxyphenethylamine (2C-H) : An improved and scalable synthesis of 25CN-NBOH (compound 1) initiates from commercially available 2C-H (compound 3). This route is characterized by high yields, shorter reaction times, and a safer functional group protection strategy. It involves the reaction of 2C-H with salicylaldehyde, followed by reduction with sodium borohydride (B1222165) (NaBH4) thieme-connect.com.

The general reaction scheme for the synthesis of N-benzyl derivatives often involves the formation of an imine intermediate, which is then reduced. For instance, imines formed from the condensation of phenethylamines with 3-coumaranone or 4-chromanone (B43037) have been reduced using NaBH3CN to yield racemic secondary amines acs.org.

Detailed Research Findings on Structural Modifications

N-benzylation has been extensively studied for its profound impact on the pharmacological profile of phenethylamines. Early research on N-alkylation with simple substituents often resulted in diminished activity. However, the discovery that N-benzyl, and particularly N-(2-methoxy)benzyl or N-(2-hydroxy)benzyl, substitution dramatically improved both binding affinity and functional activity at the 5-HT2A receptor was a significant breakthrough nih.gov.

Studies involving a series of N-benzyl phenethylamines with structural variations in both the phenethylamine and N-benzyl portions of the molecule have elucidated the structure-activity relationships (SARs). These compounds generally exhibit high affinity for the 5-HT2A receptor, with many showing subnanomolar binding affinities. Functional activity varies, but N-(2-hydroxybenzyl) substituted compounds often demonstrate the highest activity at the 5-HT2A receptor with moderate to good selectivity nih.govnih.gov.

For this compound specifically, its high selectivity for the 5-HT2A receptor is a key characteristic. It exhibits approximately 100-fold selectivity for 5-HT2A over 5-HT2C and 46-fold selectivity over 5-HT2B probes-drugs.orgwikipedia.orgsmolecule.com. This selectivity makes it a valuable pharmacological tool for investigating 5-HT2A receptor-specific signaling in various biological processes smolecule.com.

The cryo-electron microscopy (cryo-EM) structure of this compound bound to the 5-HT2A receptor has provided atomic-level insights into its binding mode. This structural analysis revealed specific interactions:

A salt bridge forms between the positively charged nitrogen of this compound and aspartate residue D155 of the receptor. This is a conserved interaction across monoamine receptors acs.org.

Hydrophobic contacts are observed with residues V156 and V235 acs.org.

Aromatic interactions occur with residues F339 and F340 acs.org.

The 2-hydroxyphenyl moiety of this compound is positioned deep within the binding pocket, forming hydrophobic interactions with the indole (B1671886) group of tryptophan residue W336 acs.org.

Serine residue S159 forms two hydrogen bonds: one with the positively charged nitrogen and another with the hydroxyl functionality at the ortho position of the benzyl ring acs.org.

Ring System Modifications

Beyond simple N-benzyl substitution, research has explored ring system modifications to introduce conformational restraints into the N-benzylphenethylamine scaffold. The aim of these modifications is to probe the optimal spatial orientation of the flexible benzylethylamine chain and potentially enhance potency or selectivity. An example includes the synthesis and characterization of 2,6-disubstituted piperidine (B6355638) analogs, which represent fused structures of N-benzylphenethylamines nih.gov. While some of these conformationally constrained compounds displayed high subtype selectivity for 5-HT2A over 5-HT2C, they did not always retain the high potency of the parent N-benzyl phenethylamine, highlighting the delicate balance between structural rigidity and receptor interaction nih.gov.

Table 1: Key Data on this compound and Related Compounds

| Compound Name | PubChem CID | Affinity (Ki) at 5-HT2A Receptor | Selectivity (vs. 5-HT2C) | Selectivity (vs. 5-HT2B) | Reference |

| This compound (25CN-NBOH) | 90489020 | 0.81 – 27 nM | ~100-fold | ~46-fold | probes-drugs.orgwikipedia.org |

| This compound HCl | 90489019 | 1.3 nM | 100-fold | - |

Table 2: General Synthetic Route for N-Benzyl Phenethylamines (Reductive Amination)

| Step | Reactants | Reagents/Conditions | Product/Intermediate |

| 1 | Phenethylamine, Benzaldehyde | Condensation | Imine |

| 2 | Imine | Reducing Agent (e.g., NaBH4, NaBH3CN, LAH) | N-Benzylphenethylamine Derivative |

Serotonin Receptor Binding Profiles

This compound exhibits a distinct binding profile, demonstrating high affinity for the 5-HT2A receptor and considerable selectivity over other serotonin receptor subtypes and a broad range of off-target receptors.

This compound is recognized as one of the most selective agonists discovered for the serotonin 5-HT2A receptor. wikipedia.orgprobes-drugs.org Studies have reported its binding affinity (Ki) for the human 5-HT2A receptor in the low nanomolar range, with values such as 1.3 nM . Another reported Ki range for 5-HT2A is 0.81–27 nM. wikipedia.org The pKi value for the human 5-HT2A receptor is 8.88, indicating very high affinity. wikipedia.orgprobes-drugs.orgncats.io The active-state structure of the human 5-HT2A receptor bound to 25CN-NBOH, in complex with an engineered Gαq heterotrimer, has been determined using cryo-electron microscopy, providing crucial molecular insights into its binding mode and activation mechanism. wikipedia.orgnih.gov

Table 1: Serotonin 2A Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | pKi | Reference |

| 5-HT2A (human) | 1.3 nM | 8.88 | probes-drugs.orgncats.io |

| 5-HT2A (human) | 0.81–27 nM | - | wikipedia.org |

A hallmark of this compound's pharmacological profile is its pronounced selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C subtypes. It has been shown to exhibit approximately 100-fold selectivity for 5-HT2A over 5-HT2C and 46-fold selectivity for 5-HT2A over 5-HT2B. wikipedia.orgresearchgate.netprobes-drugs.orgncats.ionih.gov Other research indicates a selectivity range of 52-81 fold for 5-HT2A over 5-HT2C, and 37-fold for 5-HT2A over 5-HT2B in binding assays (Ki 2C/Ki 2A ratio and Ki 2B/Ki 2A ratio, respectively). researchgate.netnih.gov Functionally, this compound demonstrated 30- to 180-fold selectivity for 5-HT2A over 5-HT2C and 54-fold selectivity for 5-HT2A over 5-HT2B, as quantified by Δlog(Rmax/EC50) values in functional assays. researchgate.netnih.govresearchgate.net

Table 2: Receptor Selectivity of this compound for 5-HT2A over 5-HT2B and 5-HT2C

| Selectivity Ratio (5-HT2A over) | Binding Assays (Ki Ratio) | Functional Assays (Δlog(Rmax/EC50) values) | Reference |

| 5-HT2C | ~100-fold (range 52-81) | 30- to 180-fold | wikipedia.orgresearchgate.netprobes-drugs.orgncats.ionih.govresearchgate.net |

| 5-HT2B | ~46-fold (37-fold) | 54-fold | wikipedia.orgresearchgate.netprobes-drugs.orgncats.ionih.govresearchgate.net |

In comprehensive off-target screening studies, this compound (at a concentration of 10 µM) exhibited either substantially weaker activity or complete inactivity across a wide array of other receptors, transporters, and kinases. researchgate.netnih.govresearchgate.netacs.org This includes negligible activity at other serotonergic and monoaminergic G protein-coupled receptors (GPCRs) and a lack of appreciable affinity for adrenergic receptors. researchgate.netnih.gov Limited activity was observed at some targets, such as sigma-1 (Ki = 284 nM), α2C (Ki = 543 nM), 5-HT6 (Ki = 573 nM), sigma-2 (Ki = 575 nM), and α2A (Ki = 803 nM), indicating a relatively clean pharmacological profile beyond its primary serotonin receptor targets. probes-drugs.org

Table 3: Select Off-Target Receptor Binding Affinities of this compound

| Receptor Target | Binding Affinity (Ki) | Reference |

| Sigma-1 | 284 nM | probes-drugs.org |

| α2C | 543 nM | probes-drugs.org |

| 5-HT6 | 573 nM | probes-drugs.org |

| Sigma-2 | 575 nM | probes-drugs.org |

| α2A | 803 nM | probes-drugs.org |

Receptor Selectivity Assessments against 5-HT2B and 5-HT2C Subtypes

Functional Characterization of Receptor Activation

Beyond its binding profile, the functional characterization of this compound reveals its role as an agonist, particularly in activating G-protein dependent signaling cascades.

The 5-HT2A receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) that is traditionally known to couple with the Gq/11 family of heterotrimeric G proteins. researchgate.netbiorxiv.orgbiorxiv.orgnih.gov this compound acts as a low-nanomolar potent, high-efficacy partial agonist at the 5-HT2A receptor. researchgate.net Structural studies have confirmed that the activation of the 5-HT2A receptor by this compound is dependent on signaling via the Gαq G protein, as evidenced by cryo-electron microscopy structures of the 5-HT2A receptor bound to this compound in complex with an engineered Gαq heterotrimer. nih.govbiorxiv.orgbiorxiv.org Furthermore, in functional assays, this compound has been shown to increase the firing frequency of 5-HT2AR-expressing neurons in the prefrontal cortex, an effect that is significantly reduced by the Gαq inhibitor FR900359, underscoring its Gαq-dependent mechanism of action. biorxiv.orgbiorxiv.org

Inositol (B14025) phosphate (B84403) (IP) accumulation assays are a standard method for assessing Gq protein-dependent signaling, as IP accumulation is an immediate downstream endpoint of this signaling cascade. biorxiv.orgnih.gov In such assays, this compound demonstrated robust functional selectivity. Specifically, inositol phosphate and intracellular Ca2+ mobilization assays revealed that 25CN-NBOH exhibited 30- to 180-fold selectivity for 5-HT2A over 5-HT2C, and 54-fold selectivity for 5-HT2A over 5-HT2B, as measured by Δlog(Rmax/EC50) values. researchgate.netnih.govresearchgate.net These findings further confirm its potent and selective Gq-mediated activation of the 5-HT2A receptor.

G-Protein Dependent Signaling Cascades

Intracellular Calcium Mobilization Studies

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), preferentially couples to Gq/G11 proteins, leading to an increase in the hydrolysis of inositol phosphates and a subsequent elevation in cytosolic calcium eurofinsdiscovery.com. This compound activates the 5-HT2A receptor by inducing an increase in intracellular calcium levels discoverx.com.

In functional assays measuring intracellular calcium mobilization, 25CN-NBOH has demonstrated robust selectivity for the 5-HT2A receptor. Specifically, it exhibited 30- to 180-fold selectivity over the 5-HT2C receptor and 54-fold selectivity over the 5-HT2B receptor, as quantified by Δlog(Rmax/EC50) values researchgate.netacs.org. Studies have reported an EC50 value of 2.1 nM for 25CN-NBOH at the 5-HT2A receptor . For comparison, in a Gαq dissociation experiment at the mouse 5-HT2A receptor, this compound showed increased potency compared to psilocin, with an EC50 of 7 nM versus 46 nM, respectively biorxiv.org.

Table 1: this compound Potency and Selectivity in Intracellular Calcium Mobilization Assays

| Receptor Subtype | Selectivity (Fold) | EC50 (nM) | Reference |

| 5-HT2A | - | 2.1 | |

| 5-HT2A vs. 5-HT2C | 30-180 | - | researchgate.netacs.org |

| 5-HT2A vs. 5-HT2B | 54 | - | researchgate.netacs.org |

| 5-HT2A (mouse) | - | 7 | biorxiv.org |

G-Protein Independent Signaling Pathways

Beyond canonical G-protein signaling, GPCRs can also engage G-protein independent pathways, notably through the recruitment of β-arrestin proteins.

Beta-Arrestin Recruitment Assays

The 5-HT2A receptor is known to signal through both Gαq and β-arrestin effector proteins acs.orgresearchgate.netnih.govugent.be. Studies utilizing β-arrestin recruitment assays have been crucial in understanding the multifaceted signaling of 5-HT2AR agonists. Research has evaluated this compound and its structural analogues for their ability to recruit β-arrestin 2 (βarr2) to the 5-HT2AR acs.orgresearchgate.netnih.govugent.be.

A key finding from mutagenesis studies indicates that a mutation at residue I181 of ICL2 in the 5-HT2AR eliminates Gq activation by 25CN-NBOH while simultaneously facilitating β-arrestin recruitment acs.org. Furthermore, the absence of interaction between the hydroxyl moiety of this compound and Ser159 of the receptor significantly impaired potency and efficacy in both βarr2 and miniGαq recruitment assays, with Gαq-mediated signaling being more profoundly affected acs.orgresearchgate.netnih.govugent.be.

Ligand Bias Evaluation

Ligand bias, or functional selectivity, describes the phenomenon where a ligand preferentially activates specific signaling pathways over others downstream of a single receptor biorxiv.org. This compound has been identified as a biased agonist at the 5-HT2A receptor acs.org.

The evaluation of this compound and its analogues for biased signaling at the 5-HT2AR has revealed important insights. The observation that Gαq-mediated signaling was considerably more impacted than βarr2 recruitment due to the lack of interaction with Ser159 led to the development of βarr2-biased agonists derived from 25CN-NBOH acs.orgresearchgate.netugent.be. This suggests that specific molecular interactions can steer the receptor towards activating distinct intracellular signaling cascades.

Structural Elucidation of Ligand-Receptor Complexes

Understanding the precise molecular interactions between this compound and the 5-HT2A receptor is fundamental to comprehending its pharmacological profile. Cryo-electron microscopy (Cryo-EM) has been instrumental in providing high-resolution structural details of these complexes.

Cryo-Electron Microscopy (Cryo-EM) Analysis of this compound Bound 5-HT2AR

The active-state structure of the human 5-HT2A receptor bound to 25CN-NBOH, in complex with a mini-Gαq-βγ heterotrimer stabilized by a single-chain variable fragment (scFv16), has been successfully determined using cryo-EM (PDB: 6WHA) researchgate.netpeakproteins.comacs.orgresearchgate.netnih.govbmbreports.org. This structural determination was crucial as it provided the first high-resolution view of a hallucinogen-activated Gq-coupled 5-HT2A serotonin receptor nih.gov.

The cryo-EM analysis revealed a distinct binding mode for 25CN-NBOH when compared to other ligands like LSD nih.govwikipedia.org. The quality of the 5-HT2AR cryo-EM map allowed for the accurate modeling of both the receptor and its associated G protein components, further enabling the visualization of the small molecule ligand within the binding pocket and revealing conformational changes in the receptor upon ligand binding peakproteins.com.

Molecular Interactions and Binding Pocket Analysis

Detailed analysis of the cryo-EM structure of this compound bound to the 5-HT2AR has illuminated the key molecular interactions governing its high affinity and selectivity. A prominent interaction is the formation of a salt bridge between the positively charged nitrogen of this compound and residue D155 of the 5-HT2AR acs.orgresearchgate.net. This salt bridge is a conserved interaction found across serotonin and other monoamine receptors, highlighting its importance in ligand binding to this class of GPCRs acs.org.

Furthermore, residue S159 of the receptor forms two critical hydrogen bonds with this compound: one with the positively charged nitrogen and another with the hydroxyl group appended to the ortho position of the compound's phenyl ring acs.org. The 2-hydroxyphenyl moiety of this compound is observed to extend deep into the binding pocket, where it engages in hydrophobic interactions with the indole group of residue W336 acs.org.

Molecular docking studies have complemented these cryo-EM findings, suggesting that the accommodation of the 4-substituent of 2C-X analogues within a hydrophobic sub-pocket located between transmembrane helices 4 and 5 of the 5-HT2A receptor contributes to their differential effects acs.orgresearchgate.netresearchgate.net. This sub-pocket is predominantly composed of hydrophobic residues researchgate.net. The docked position of 25CN-NBOH aligns closely with the experimentally determined binding mode, showing a root-mean-square deviation (RMSD) of 0.57 Å for all ligand heavy atoms researchgate.net. These detailed structural insights are crucial for understanding the basis of this compound's potent and selective agonism at the 5-HT2A receptor.

Compound Names and Pubchem Cids

Structure Activity Relationship Sar Investigations

Identification of Pharmacophore Elements Critical for 5-HT2AR Agonism

The N-benzylphenethylamine (NBOMe) scaffold, from which NBOH-2C-CN is derived, is characterized by its N-benzyl modification, which significantly enhances potency at the 5-HT2AR compared to parent phenethylamines. nih.govacs.org this compound, specifically, features a 2-hydroxybenzyl group attached to the nitrogen atom of the phenethylamine (B48288) core. This 2-hydroxybenzyl moiety is a crucial pharmacophore element contributing to its high affinity and selectivity for the 5-HT2AR. nih.govprobes-drugs.orgnih.gov

The phenethylamine backbone includes 2,5-dimethoxy substituents and a 4-cyano group, which also play vital roles in receptor recognition and activation. nih.gov Recent cryo-electron microscopy (cryo-EM) studies of the 5-HT2AR in complex with 25CN-NBOH have provided atomic-level details of these interactions. These studies revealed that specific residues within the receptor's binding pocket, such as Ser159, Trp336, and Gly369, form critical interactions that are essential for 25CN-NBOH's agonist activity. nih.gov The precise orientation and interactions of these structural elements within the receptor binding site dictate the compound's potent agonism. acs.org

Systematic Evaluation of Substituent Effects on Receptor Affinity and Selectivity

This compound exhibits remarkable affinity and selectivity for the 5-HT2AR. It has been reported to possess a high affinity with a Kᵢ value of 1.3 nM, and in some studies, Kᵢ values ranging from 0.81 to 27 nM have been observed for the human 5-HT2A receptor. wikipedia.org A key characteristic of this compound is its exceptional selectivity, demonstrating approximately 100-fold selectivity for 5-HT2A over 5-HT2C receptors and 46-fold selectivity over 5-HT2B receptors. wikipedia.orgprobes-drugs.org This high selectivity is a hallmark of the NBOMe series.

Systematic evaluation of substituent effects has shown that modifications to the N-benzyl group significantly influence binding affinity and receptor selectivity. Even minor alterations at the 2'-position of the N-benzyl moiety can profoundly impact the compound's affinity profile. acs.org The introduction of the N-benzyl group is a major factor in the enhanced selectivity for 5-HT2AR over other serotonin (B10506) receptor subtypes. nih.govacs.org

Table 1: Receptor Affinity and Selectivity of this compound

| Receptor Target | Affinity (Kᵢ) | Selectivity Ratio (vs. 5-HT2A) | Reference |

| 5-HT2A | 1.3 nM | 1x | |

| 5-HT2A | 0.81-27 nM | 1x | wikipedia.org |

| 5-HT2C | 42-132 nM | ~100-fold (5-HT2A > 5-HT2C) | wikipedia.org |

| 5-HT2B | 30-75 nM | ~46-fold (5-HT2A > 5-HT2B) | wikipedia.org |

Modulation of Agonist Efficacy through Structural Modifications

This compound functions as a high-efficacy partial agonist at the 5-HT2AR. researchgate.net The N-benzyl substitution not only impacts binding affinity and selectivity but also plays a critical role in modulating agonist efficacy. acs.org Research into various N-benzyl substituted phenethylamine derivatives, including those related to this compound, has highlighted how structural changes can alter the compound's ability to activate the receptor.

Studies have indicated that the presence and nature of the 2'-hydroxyl group on the N-benzyl moiety are crucial for optimal potency and efficacy. The absence or modification of this interaction, particularly with Ser159 in the receptor, can lead to a detrimental effect on both potency and efficacy in Gαq- and β-arrestin-mediated signaling pathways. acs.org This suggests a specific hydrogen bonding requirement for full agonistic activity.

Furthermore, recent investigations have explored the concept of biased agonism, where structural modifications can selectively promote one signaling pathway (e.g., Gαq-mediated signaling) over another (e.g., β-arrestin recruitment). Some this compound analogs have been identified as β-arrestin-biased agonists, offering a pathway for designing compounds with potentially distinct pharmacological profiles. acs.org

Table 2: Agonist Efficacy of this compound and Analogs at 5-HT2AR

| Compound | Assay Type | EC₅₀ (nM) | Emax (%) | Bias Profile (Relative to LSD) | Reference |

| 25CN-NBOH | βarr2 recruitment | 2.8 | 150 | Not specified | acs.org |

| 25CN-NBOH | miniGαq recruitment | 8.6 | 123 | Not specified | acs.org |

| 25CN-NBOH | 5-HT2A (general) | 0.38-8.59 | 66-150 | Not specified | wikipedia.org |

| 25CN-NBOH | 5-HT2B (general) | 59-145 | 57-60 | Not specified | wikipedia.org |

| 25CN-NBOH | 5-HT2C (general) | Not reported | Not reported | Not specified | wikipedia.org |

| 4a (analog) | βarr2 recruitment | Not specified | Efficacious | βarr2-biased | acs.org |

| 6e (analog) | βarr2 recruitment | Not specified | Efficacious | βarr2-biased | acs.org |

Note: Emax values are relative to a reference agonist, typically serotonin or LSD.

Rational Design of Functionally Selective Ligands

The high selectivity of this compound for the 5-HT2AR has positioned the NBOMe scaffold as a valuable template for the rational design of functionally selective ligands. The primary objective in this area is to develop compounds that selectively activate desired signaling pathways (e.g., G-protein signaling) while minimizing activation of undesirable pathways (e.g., β-arrestin recruitment) or off-target receptors. acs.orgnih.gov

Functional selectivity is particularly important for 5-HT2A receptor ligands due to the structural similarities among 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C). Achieving high selectivity, especially over 5-HT2B, is paramount because chronic 5-HT2B agonism has been linked to severe side effects such as cardiac valvulopathy. nih.govnih.gov

Researchers have explored introducing conformational restraints on the flexible N-benzylphenethylamine chain of the NBOMe scaffold to optimize the spatial orientation of pharmacophore elements. This approach has led to the discovery of analogs with enhanced selectivity for 5-HT2AR over 5-HT2CR. nih.gov The detailed structural information obtained from cryo-EM studies of this compound bound to 5-HT2AR provides a framework for future rational design efforts aimed at fine-tuning receptor interactions and achieving specific functional selectivity profiles. acs.orgnih.gov

Metabolism and Pharmacokinetic Assessment in Preclinical Models

In Vitro Metabolic Fate and Biotransformation

In vitro studies are essential for elucidating the initial metabolic pathways a compound undergoes, particularly within hepatic systems that are primary sites of drug metabolism.

Metabolite Identification in Hepatic Microsomal Systems

Detailed in vitro biotransformation studies of NBOH-2C-CN have been conducted utilizing recombinant enzymes and human liver microsomes (HLM) to identify its metabolic products and pathways. These investigations revealed the formation of several biotransformation products. Notably, 2C-CN (4-cyano-2,5-dimethoxyphenethylamine) was identified as a putative metabolite and a significant end product of first-pass metabolism in HLM.

The primary cytochrome P450 (CYP) enzymes implicated in the metabolism of this compound in HLM include CYP1A2, CYP2C19, CYP2D6, CYP2C9, and CYP3A4. Among these, CYP2D6 was found to play a major role in the formation of most identified putative metabolites, while CYP1A2 and CYP3A4 contributed to a lesser extent. It has been observed that several of the identified metabolites retain the active moiety of the parent compound, suggesting they might also possess agonistic activity at the 5-HT2A receptor.

Identification of Metabolic Pathways and Products

The in vitro metabolism studies have identified various routes of biotransformation for this compound. These include demethylation, hydroxylation, imination, benzylation, and glucuronidation, as well as combinations of these processes. The metabolite 2C-CN, a product of N-debenzylation, was specifically included in analytical method development due to its identification as a key first-pass metabolite. Despite being susceptible to metabolism, this compound demonstrates a slower degradation rate and greater stability compared to other NBOMe compounds studied to date.

In Vivo Pharmacokinetic Profiles

In vivo pharmacokinetic assessments provide critical insights into how this compound is absorbed, distributed, metabolized, and eliminated within living organisms.

Systemic and Central Nervous System Exposure

Preclinical pharmacokinetic studies conducted in rodent models, specifically mice and rats, have characterized the systemic and central nervous system (CNS) exposure of this compound. Following systemic administration, such as a subcutaneous (s.c.) dose of 3 mg/kg in C57BL/6 mice, this compound rapidly enters the CNS. Plasma and brain concentrations of the free (unbound) compound reached approximately 200 nM within 15 minutes post-administration. In studies involving rats, an intraperitoneal (i.p.) dose of 10 mg/kg demonstrated that peak brain concentrations were achieved within approximately 15 minutes and were sustained for about 30 minutes. These findings collectively indicate good bioavailability and substantial CNS exposure for this compound.

Brain Penetration Dynamics

This compound exhibits favorable brain penetration dynamics, readily crossing the blood-brain barrier (BBB). In vitro assessments of cellular transport barriers have shown that this compound possesses high permeability (Papp = 29 × 10^-6 cm/s) and minimal P-glycoprotein-mediated efflux. This supports the observed rapid entry into the brain and suggests that the compound is not significantly expelled from the CNS by efflux transporters. The rapid attainment of high-nanomolar concentrations of the unbound drug in brain tissue further underscores its efficient brain penetration.

Elimination Characteristics

While specific elimination half-lives or detailed excretion routes for this compound are not extensively detailed in the provided literature, studies indicate that the compound is susceptible to metabolic degradation. Importantly, it is noted that this compound is degraded more slowly and is more stable than other NBOMe compounds investigated to date, suggesting a comparatively prolonged presence in the system before complete elimination. The identification of various metabolites, including glucuronide conjugates, points towards hepatic metabolism and subsequent excretion pathways, consistent with general drug elimination processes.

Data Tables

Table 1: In Vitro Metabolic Enzymes and Pathways for this compound

| Enzyme System/Pathway | Role in Metabolism | Key Metabolites/Processes |

| Human Liver Microsomes (HLM) | Primary site of biotransformation | Formation of various metabolites, including 2C-CN |

| CYP1A2 | Minor involvement | Demethylation, Hydroxylation, Imination, Benzylation, Glucuronidation |

| CYP2C9 | Involved | Demethylation, Hydroxylation, Imination, Benzylation, Glucuronidation |

| CYP2C19 | Involved | Demethylation, Hydroxylation, Imination, Benzylation, Glucuronidation |

| CYP2D6 | Major involvement | Formation of most putative metabolites |

| CYP3A4 | Minor involvement | Demethylation, Hydroxylation, Imination, Benzylation, Glucuronidation |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Value (Mouse, s.c.) | Value (Rat, i.p.) |

| Route of Administration | Subcutaneous (s.c.) | Intraperitoneal (i.p.) |

| Dose | 3 mg/kg | 10 mg/kg |

| Time to Peak Plasma/Brain Concentration | ~15 minutes (plasma and brain) | ~15 minutes (brain) |

| Peak Unbound Concentration (Plasma/Brain) | ~200 nM | Not specified, but "high-nanomolar" |

| Duration of Peak Brain Concentration | Not specified | ~30 minutes |

| In Vitro Permeability (Papp) | 29 × 10^-6 cm/s (high) | Not applicable |

| P-glycoprotein Efflux | Low | Not applicable |

Advanced Analytical Methodologies for Preclinical Research

Quantitative Bioanalytical Methods

Quantitative bioanalytical methods are crucial for determining the concentration of NBOH-2C-CN in various biological samples, providing insights into its absorption, distribution, metabolism, and elimination.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of this compound in biological matrices due to its high sensitivity, selectivity, and reproducibility researchgate.netnih.gov. A validated LC-MS/MS method has been developed for the quantification of 25CN-NBOH (this compound) and its metabolite 2C-CN in rat plasma and brain doi.orgresearchgate.net. This method is particularly advantageous for thermally labile compounds like NBOHs, as it prevents potential misidentification that might occur with gas chromatography-mass spectrometry (GC-MS) researchgate.net. The application of LC-MS/MS facilitates thorough preclinical and clinical investigations of 25CN-NBOH in biological matrices doi.org.

Effective sample preparation is critical for accurate LC-MS/MS analysis, especially when dealing with complex biological matrices such as plasma and brain tissue. Brain tissue, in particular, is rich in lipids, including phospholipids, which can negatively impact LC-MS analysis by causing matrix effects like ion suppression researchgate.netresearchgate.net.

For the quantification of 25CN-NBOH in rat plasma and brain, a simple and efficient sample preparation method utilizing "Phree Phospholipid Removal" has been successfully applied doi.orgresearchgate.net. This approach is noted for its novelty in brain sample preparation and its efficiency, cost-effectiveness, and time-saving benefits compared to other purification methods doi.orgresearchgate.net.

Common clean-up methods for N-benzyl phenethylamines, a class of compounds to which this compound belongs, include protein precipitation (PP) using organic solvents like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH), liquid-liquid extraction (LLE), and solid phase extraction (SPE) researchgate.netresearchgate.net. While PP and LLE are generally simple and low-cost, they may not always provide sufficient matrix removal and might require additional clean-up steps researchgate.net. SPE, although effective, can be time-consuming and necessitate relatively high volumes of reagents and solvents researchgate.net.

The LC-MS/MS method developed for the quantification of 25CN-NBOH and its metabolite 2C-CN in rat plasma and brain has been rigorously validated according to guidelines from the US FDA and EMA doi.org. Key validation parameters assessed include:

Accuracy: The closeness of measured values to the true value doi.orginnovareacademics.inresearchgate.netjfda-online.com. For 25CN-NBOH, accuracy ranged from 97.0–104.2% in plasma samples and 87.2–112.0% in brain samples doi.org.

Precision: The reproducibility of measurements, typically expressed as within-run and between-run variability doi.orginnovareacademics.inresearchgate.netjfda-online.comyoutube.com. The precision for 25CN-NBOH and 2C-CN was generally within acceptable limits doi.org.

Recovery: The efficiency of the extraction procedure doi.orgresearchgate.netjfda-online.com. Mean analyte recoveries for 25CN-NBOH were 83.0–94.2% in rat plasma and 76.3–88.3% in rat brain samples doi.org.

Matrix Effect: The influence of co-eluting matrix components on analyte ionization doi.orgjfda-online.com.

Selectivity: The ability of the method to differentiate the analyte from other components in the sample doi.orginnovareacademics.in.

Lower Limit of Quantification (LLOQ): The lowest concentration at which the analyte can be reliably quantified doi.orginnovareacademics.inresearchgate.netjfda-online.com. The LLOQ for 25CN-NBOH was 1 ng/mL in plasma and 5 ng/100 mg tissue in brain doi.org.

Lower Limit of Detection (LLOD): The lowest concentration at which the analyte can be detected doi.orgresearchgate.net.

Linearity: The proportional relationship between the analyte concentration and the instrument response doi.orginnovareacademics.inresearchgate.netjfda-online.comnih.gov. Calibration curves for 25CN-NBOH were linear over a concentration range of 1–100 ng/mL in plasma and 5–480 ng/100 mg tissue in brain, with R² values of 0.9990 and 0.9854, respectively doi.org.

Analyte Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term stability) doi.orginnovareacademics.in.

Table 1: Key Validation Parameters for 25CN-NBOH in Rat Plasma and Brain

| Parameter | Plasma (25CN-NBOH) | Brain (25CN-NBOH) | Reference |

| Linearity (R²) | 0.9990 (1-100 ng/mL) | 0.9854 (5-480 ng/100 mg tissue) | doi.org |

| Accuracy (%) | 97.0–104.2 | 87.2–112.0 | doi.org |

| Recovery (%) | 83.0–94.2 | 76.3–88.3 | doi.org |

| LLOQ | 1 ng/mL | 5 ng/100 mg tissue | doi.org |

Sample Preparation and Matrix Effect Mitigation Strategies

Radioligand Binding and Autoradiography Techniques

Radioligand binding and autoradiography techniques are indispensable for characterizing the interaction of this compound with its target receptors, providing crucial information on receptor occupancy, distribution, and expression.

This compound (25CN-NBOH) is a highly selective 5-HT2A receptor agonist and has been extensively employed in in vitro, ex vivo, and in vivo studies to investigate its pharmacological profile researchgate.netresearchgate.netnih.gov. A tritiated version, [³H]25CN-NBOH, has been specifically developed and utilized for detailed investigations of its binding to serotonin (B10506) 5-HT2 receptors and subsequent autoradiography wikipedia.orgresearchgate.netresearchgate.net.

Ex vivo autoradiography is a powerful technique that allows for the determination of a drug's receptor occupancy within tissue at the precise time of animal sacrifice giffordbioscience.com. Studies using [³H]25CN-NBOH have demonstrated its binding distribution in rat brain sections. For instance, binding patterns in regions like the choroid plexus have been observed, which may indicate binding to the 5-HT2C receptor researchgate.net. The specificity of this binding can be confirmed by the reduction or elimination of the signal in the presence of known 5-HT2A receptor antagonists, such as ketanserin (B1673593) researchgate.netresearchgate.net.

Receptor autoradiography enables the identification and precise mapping of binding sites for radiolabeled drugs within tissue sections giffordbioscience.com. This technique is vital for quantitatively mapping receptor expression in animal brains, providing a detailed anatomical understanding of where this compound exerts its effects.

High levels of 5-HT2A receptor binding sites have been consistently identified in numerous forebrain regions, including cortical and hippocampal areas, the basal ganglia, and the olfactory tubercle, with similar distribution patterns observed across various species nih.gov. Radioligands such as [³H]spiperone, [³H]ketanserin, [¹²⁵I]DOI, and [³H]MDL 100907 are commonly used to visualize these receptor sites nih.gov.

The use of [³H]25CN-NBOH allows for direct visualization of its binding to 5-HT2A receptors in brain sections researchgate.netresearchgate.net. Quantitative phosphorimaging is then employed to measure radioactivity levels in specific regions of interest, enabling precise quantification even in small areas (e.g., less than 100 µm) giffordbioscience.com. This quantitative mapping provides critical data on the density and distribution of the target receptors, which is essential for understanding the neuropharmacological actions of this compound.

Table 2: 5-HT2A Receptor Binding Affinity of 25CN-NBOH

| Target Receptor | Affinity (Ki, nM) | Selectivity over 5-HT2C | Selectivity over 5-HT2B | Reference |

| 5-HT2A | 0.81–27 (Ki) / 1.3 (Ki) | 100-fold | 46-fold | wikipedia.orgprobes-drugs.org |

Neuropharmacological Applications in Animal Models

In Vivo Receptor-Mediated Behavioral Phenotypes

Studies in animal models have extensively characterized the behavioral effects of NBOH-2C-CN, primarily focusing on its interaction with serotonin (B10506) 2A (5-HT2A) and 2C (5-HT2C) receptors.

Serotonin 2A Receptor-Dependent Behavioral Responses

This compound consistently elicits the head twitch response (HTR) in rodents, a behavioral hallmark associated with hallucinogen-like effects. This response is a direct consequence of 5-HT2A receptor activation, as evidenced by its complete blockade upon pretreatment with the selective 5-HT2A receptor antagonist M100907. nih.govwikipedia.orgwikipedia.orgfrontiersin.orgthermofisher.com The compound exhibits a biphasic or inverted U-shaped dose-response curve for HTR induction, and repeated administration leads to the development of tolerance and tachyphylaxis to this effect. nih.gov

Beyond the HTR, this compound has been shown to influence complex cognitive behaviors. In male mice, acute administration of this compound (1.0 mg/kg) was found to impair probabilistic reversal learning, indicated by an increased number of trials required to reach the learning criterion. This suggests that activation of 5-HT2A receptors can negatively impact behavioral flexibility. fishersci.ca Furthermore, in rats, this compound induced a reduction in conditioned fear, an effect that was counteracted by pretreatment with the 5-HT2AR inverse agonist MDL100907. nih.gov

Modulation by Serotonin 2C Receptor Antagonism

The high selectivity of this compound for 5-HT2A receptors is further underscored by the observation that its induced head twitch response is not affected by the 5-HT2C antagonist RS102221. frontiersin.orgthermofisher.com This highlights the distinct roles of 5-HT2A and 5-HT2C receptors in mediating specific behavioral outcomes. Research indicates that 5-HT2A and 5-HT2C receptors can exert opposing functional effects in various behavioral paradigms. For instance, while this compound alone impaired reversal learning, the impairment in reversal learning induced by the less selective 5-HT2A/2C agonist DOI was exacerbated when combined with the 5-HT2C receptor antagonist SER-082. This finding supports the notion of an antagonistic interaction between 5-HT2A and 5-HT2C receptor activation in the context of behavioral flexibility. fishersci.ca

Table 1: Selectivity of this compound for Serotonin Receptors

| Receptor Subtype | Selectivity (vs. 5-HT2A) | Reference |

| 5-HT2B | 37-46 fold lower affinity/potency | nih.govnih.govuni.lu |

| 5-HT2C | 52-100 fold lower affinity/potency | nih.govnih.govwikipedia.orgwikipedia.orgfrontiersin.orguni.lufishersci.ca |

Effects on Temporal Discrimination

Studies investigating the impact of this compound on temporal discrimination in mice have shown that the compound does not significantly affect this cognitive function at doses sufficient to induce head twitching. frontiersin.orgfishersci.ca This suggests that while 5-HT2A receptor activation by this compound influences certain behavioral phenotypes like the HTR and behavioral flexibility, it may not directly modulate the mechanisms underlying temporal discrimination.

Cellular and Synaptic Neurophysiology

Investigations into the cellular and synaptic effects of this compound provide insights into its direct actions within central nervous system circuitry.

Electrophysiological Recordings in Central Nervous System Circuitry

Electrophysiological studies have demonstrated that this compound increases the firing rate of 5-HT2AR-expressing layer 5 pyramidal neurons in the prefrontal cortex (PFC) of mouse brain slices. wikipedia.orgwikidata.org This excitatory effect is primarily attributed to postsynaptic actions of this compound and is dependent on 5-HT2A receptor activation, as it is prevented by 5-HT2A receptor blockade. Conversely, 5-HT2C receptor antagonism did not prevent the increase in firing frequency, further confirming the 5-HT2A receptor as the primary mediator of this effect. wikipedia.org

However, more recent findings suggest a complex dual action of this compound on medial prefrontal cortex (mPFC) pyramidal neurons. While acute application of 10 µM this compound increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in a 5-HT2A receptor-dependent manner, a similar effect was not observed with a lower concentration (200 nM) or upon chronic exposure. thermofisher.comwikidata.org Intriguingly, both 10 µM and 200 nM concentrations of this compound significantly suppressed the firing rate of these neurons following acute and longer-term exposure. This suppression was independent of 5-HT2A receptor activation and was instead mediated by M-current channels, as evidenced by its reversal with the M-current blocker XE-991. thermofisher.comwikidata.org These results highlight a nuanced cellular response to this compound, involving both enhancement of excitatory transmission and a reduction in excitability.

Effects on Excitatory and Inhibitory Synaptic Transmission

Initial investigations into the effects of this compound on synaptic transmission in 5-HT2AR pyramidal neurons in the prelimbic prefrontal cortex (PrL PFC) revealed no significant changes in the frequency or amplitude of miniature excitatory post-synaptic currents (mEPSCs) or spontaneous inhibitory post-synaptic currents (sIPSCs) at a concentration of 200 nM. wikipedia.org This suggested that the observed excitatory effects on neuronal firing were due to direct postsynaptic actions rather than alterations in synaptic input.

However, as noted in the electrophysiological section, a more recent study demonstrated that acute application of 10 µM this compound did increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in mPFC pyramidal neurons, an effect that was dependent on 5-HT2A receptor activation. thermofisher.comwikidata.org This indicates that at higher concentrations, this compound can indeed modulate excitatory synaptic transmission. The contrasting findings at different concentrations (200 nM vs. 10 µM) suggest a concentration-dependent effect on synaptic inputs. The suppression of firing rate, as mentioned, was mediated by M-current channels and was independent of 5-HT2A receptor activation, indicating a separate mechanism for regulating neuronal excitability. thermofisher.comwikidata.org

Table 2: Summary of this compound Effects on Synaptic Transmission and Firing Rate in mPFC Pyramidal Neurons

| Effect | Concentration | 5-HT2A Receptor Dependent? | Mediating Mechanism | Reference |

| Increase in sEPSC frequency | 10 µM | Yes | 5-HT2A Receptor | thermofisher.comwikidata.org |

| No change in sEPSC frequency/amplitude | 200 nM | N/A | N/A | wikipedia.org |

| No change in sIPSC frequency/amplitude | 200 nM | N/A | N/A | wikipedia.org |

| Suppression of firing rate | 10 µM, 200 nM | No | M-current channels | thermofisher.comwikidata.org |

Regulation of Neuronal Excitability and Ion Channel FunctionStudies utilizing this compound have provided insights into its intricate effects on neuronal excitability and ion channel function, particularly within the medial prefrontal cortex (mPFC) of mice. Research indicates that 25CN-NBOH exhibits a complex dual action on mPFC pyramidal neurons. Acute application of 10 µM 25CN-NBOH was found to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs), an effect that was concentration-dependent and reliant on 5-HT2A receptor activationfrontiersin.orgtocris.com. This suggests an enhancement of excitatory synaptic transmission.

Conversely, both acute and longer-term exposure to 25CN-NBOH (at concentrations such as 10 µM and 200 nM) significantly suppressed the firing rate of mPFC neurons. This suppression was observed to be independent of 5-HT2A receptor activation and was mediated by M-current channels, as evidenced by its reversal with the M-current blocker XE-991 frontiersin.org. These findings suggest that while 25CN-NBOH can enhance excitatory transmission, it simultaneously reduces intrinsic neuronal excitability through distinct mechanisms involving ion channels frontiersin.org. Furthermore, 25CN-NBOH has been observed to depolarize resting membrane potentials and suppress evoked spiking in layer 5 pyramidal cells of the prefrontal cortex .

Table 1: Effects of 25CN-NBOH on Mouse Medial Prefrontal Cortical Neurons

| Effect on Neuronal Activity | Concentration | Dependence on 5-HT2A Receptor | Mediating Mechanism | Source |

| Increased sEPSC frequency | 10 µM | Yes | 5-HT2A Receptor | frontiersin.org |

| Suppressed firing rate | 10 µM, 200 nM | No | M-current Channels | frontiersin.org |

| Depolarized RMP | Not specified | Not specified | Not specified | |

| Suppressed evoked spiking | Not specified | Not specified | Not specified |

Interactions with Other Neurotransmitter Systems and Pathophysiological Models

Modulation by Metabotropic mGlu2/3 Receptor AgonistsThe behavioral effects of 25CN-NBOH, particularly its hallucinogen-like properties, have been shown to be modulated by metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonists in animal models. Chronic treatment with mGlu2/3 receptor agonists, such as LY379268, has been demonstrated to diminish the behavioral response, specifically the head-twitch response (HTR), induced by phenethylamine (B48288) hallucinogens like 25CN-NBOHcenmed.comguidetopharmacology.orgtocris.com. This interaction is posited to involve the regulation of 5-HT2A signaling by mGlu2/3 receptors. The formation of 5-HT2AR/mGluR2 heterodimers is considered critical for these effects, with mGluR2 agonists inhibiting the responses induced by 5-HT2A receptor activationtocris.com. This modulation highlights a potential mechanism underlying the antipsychotic-like effects of mGlu2/3 agonists and their counteraction of hallucinogenic effects mediated by 5-HT2A agonistscenmed.comtocris.com.

Table 2: Modulation of 25CN-NBOH Effects by mGlu2/3 Receptor Agonists

| Modulating Agent | Effect on 25CN-NBOH-Induced Response | Proposed Mechanism | Source |

| LY379268 (mGlu2/3 agonist) | Diminished head-twitch response (HTR) | Regulation of 5-HT2A signaling, involvement of 5-HT2AR/mGluR2 heterodimers | cenmed.comguidetopharmacology.org |

Impact on Respiratory Function in Neurological Modelsthis compound has been investigated for its impact on respiratory function, particularly in neurological models such as the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's Disease (PD). In these models, 6-OHDA administration leads to reduced serotonin, dopamine (B1211576), and norepinephrine (B1679862) concentrations in the striatum and brainstem, associated with decreased basal ventilation, impaired respiratory response to hypercapnia, and increased incidence of apneawikipedia.org.

In such Parkinson's disease models, this compound, as a 5-HT2A receptor agonist, demonstrated significant stimulatory effects on respiration. Intraperitoneal injection of this compound increased breathing during both normocapnia and hypercapnia in both 6-OHDA-treated rats and control (Sham) rats. Crucially, it restored the reactivity to hypercapnia in the 6-OHDA group to levels observed in Sham rats, effectively compensating for deficits in basal ventilation and hypercapnic respiration wikipedia.orgwikipedia.orgwikidata.org. This suggests that serotonergic stimulation, particularly through 5-HT2A receptors, may offer beneficial effects on respiratory impairments seen in PD wikipedia.orgwikipedia.org. Further studies have also tested 25CN-NBOH's effects on respiratory rate in mice using non-invasive pulse oximetry, indicating its influence on physiological parameters beyond central nervous system effects nih.gov.

Table 3: Effect of this compound on Respiratory Function in 6-OHDA Rat Model

| Condition | Basal Ventilation | Hypercapnic Respiration | Apnea Incidence | Effect of this compound (5-HT2A Agonist) | Source |

| 6-OHDA Model (PD) | Decreased | Impaired | Increased | Increased breathing, restored hypercapnic reactivity, compensated deficits | wikipedia.orgwikipedia.orgwikidata.org |

| Sham (Control) | Normal | Normal | Normal | Increased breathing | wikipedia.org |

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Simulations

For NBOH-2C-CN and its analogues, molecular docking has been employed to understand their interactions with the 5-HT2AR. Docking studies have suggested that the accommodation of the 4-substituent of 2C-X analogues, including the cyano group in this compound, in a hydrophobic pocket between transmembrane helices 4 and 5 of 5-HT2AR may contribute to differential effects observed among these compounds researchgate.net. In one study, five docking poses were generated per ligand, followed by post-docking optimization acs.orgnih.gov. Poses were selected based on the lowest docking score and lowest root-mean-square deviation (RMSD) to an experimentally bound ligand acs.orgnih.gov. Ligand–receptor interaction and structural interaction fingerprints (SIFt) were calculated to further analyze the binding modes acs.orgnih.gov.

Molecular Dynamics Simulations of this compound at 5-HT2AR

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the ligand-receptor complex over time. This allows for the exploration of conformational changes, the stability of binding poses, and the investigation of the activation mechanisms of the receptor.

MD simulations have been performed to study the interaction of various ligands, including agonists like 25CN-NBOH (this compound), with the 5-HT2AR mdpi.combiorxiv.org. These simulations can reveal ligand-induced conformational changes and the dynamics of key elements within the receptor, such as the toggle switch (W6.48), the ionic lock, and the NPxxY motif in TM7 mdpi.com. For instance, MD simulations have shown that the ionic lock distance in the active state structure of 5-HT2A bound to 25CN-NBOH is approximately 14.7 Å mdpi.com. Comparisons of MD simulations with different ligands can help differentiate their effects on receptor conformation and activation pathways biorxiv.org. Studies have also investigated the outward pivot of transmembrane helix 6 (TM6) for 25CN-NBOH during MD simulations relative to the inactive 5-HT2AR structure researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity. By analyzing a series of compounds and their measured activities, QSAR models can identify structural features that are important for potency, selectivity, or other pharmacological properties.

QSAR modeling has been applied to series of compounds related to phenethylamines and their N-benzyl analogues, including those structurally similar to this compound, to understand their 5-HT2AR activity nih.govnottingham.ac.uk. These models can help elucidate the pharmacodynamic properties of ligands and guide the design of new compounds with desired activity profiles nih.gov. For example, 3D-QSAR models have been developed to estimate the 5-HT2AR activity of new ligands based on training sets of experimental data nottingham.ac.uk. CoMFA models, a type of 3D-QSAR, can include structurally diverse analogues, which might be excluded from other QSAR analyses nottingham.ac.uk.

De Novo Ligand Design Based on Receptor Structure

De novo ligand design is a computational approach that aims to generate novel molecular structures that are predicted to bind to a specific target receptor. Unlike traditional drug discovery methods that modify existing ligands, de novo design builds compounds from scratch, guided by the three-dimensional structure and chemical properties of the binding site nih.gov.

Receptor-based de novo design programs utilize the known 3D structure of the target receptor, such as the 5-HT2AR, to define constraints for generating new molecules nih.gov. These programs can employ strategies like "grow," "fragment-link," or "sampling" to construct molecules that are complementary in shape and chemical properties to the binding site . The guiding principle is that molecules complementary to the receptor will exhibit specific binding . While the direct application of de novo design specifically for generating this compound itself might not be documented as its discovery pathway, the principles of using receptor structure to design novel 5-HT2AR ligands are relevant to the broader context of developing compounds targeting this receptor nih.govresearchgate.net. Insights gained from the structural studies of this compound bound to 5-HT2AR, such as those obtained via cryo-electron microscopy (cryo-EM), can inform future de novo design efforts aimed at discovering new agonists or biased ligands for this receptor researchgate.netwikipedia.orgacs.org.

Perspectives and Future Research Directions

Unexplored Receptor Interactions and Polypharmacology

Nboh-2C-CN is recognized for its high affinity and selectivity for the serotonin (B10506) 5-HT2A receptor probes-drugs.org. It exhibits significantly higher selectivity for 5-HT2A over 5-HT2C receptors, with some studies reporting up to 100-fold selectivity wikipedia.org. Selectivity over 5-HT2B receptors has also been observed wikipedia.org. While primarily known for its 5-HT2A agonism, research indicates that this compound may interact with other targets, suggesting a potential for polypharmacology researchgate.net. A radioligand binding screening showed negligible activity at many other serotonergic and monoaminergic G protein-coupled receptors (GPCRs) and other central nervous system targets, but some affinity for sigma-1, alpha2C, 5-HT6, and sigma-2 receptors has been noted probes-drugs.orgresearchgate.net. The promiscuous behavior of this compound and some of its analogs, such as 25I-NBOH which showed affinity for MOR, highlights the importance of further investigating its binding profile across a wider array of receptors, including dopamine (B1211576), norepinephrine (B1679862), GABA, acetylcholine, and opioid receptors researchgate.net. Understanding these unexplored receptor interactions is crucial for a complete pharmacological characterization and for interpreting findings from studies using this compound as a selective tool probes-drugs.org. Molecular docking studies have assessed 5-HT2A/25CN-NBOH interactions, revealing a distinct binding mode where the 2-hydroxyphenyl moiety interacts with a pocket between TM3 and TM6 of the receptor, potentially contributing to its selectivity researchgate.netnih.gov. The interaction with W336⁶.⁴⁸ and S159³.³⁶ residues in the 5-HT2A receptor is also considered significant for its binding and potency nih.gov.

Development of Advanced Pharmacological Probes and Imaging Agents

This compound's high selectivity for the 5-HT2A receptor makes it a valuable tool for investigating the specific role of this receptor in various biological processes smolecule.com. The development of advanced pharmacological probes based on this compound could further enhance the precision of studies targeting 5-HT2A receptors. A tritiated version of 25CN-NBOH has been accessed and used for detailed investigations of binding to serotonin 5-HT2 receptors and for autoradiography wikipedia.org. The potential for developing radiolabeled analogs of this compound for positron emission tomography (PET) imaging exists, similar to what has been done with other compounds targeting the 5-HT2A receptor, such as [¹¹C]Cimbi-36 (25B-NBOMe) wikipedia.org. Such imaging agents would allow for in vivo visualization and quantification of 5-HT2A receptor distribution and occupancy, providing insights into receptor availability in different brain regions under various physiological and pathological conditions. Further research is needed to explore the feasibility and utility of this compound-based imaging agents.

Expansion of Preclinical Applications in Neuroscience Research

This compound has already found application in preclinical neuroscience research, primarily due to its selective agonism at the 5-HT2A receptor researchgate.netsmolecule.com. It has been used to study receptor-specific cortical circuit dynamics and 5-HT2A related psychoactivity wikipedia.orgiiab.me. Studies in animal models have shown that it can induce behaviors characteristic of 5-HT2A receptor activation, such as head twitch responses in rodents smolecule.com. Research also suggests a role for 5-HT2A receptor activation in the development of the neocortex, and this compound can be used to investigate the mechanisms by which 5-HT2A signaling influences neuronal proliferation and differentiation smolecule.com. Furthermore, this compound has been employed in studies investigating neurological and psychiatric conditions where the 5-HT2A receptor is implicated, including potential research into disorders like Parkinson's disease and its associated respiratory impairments researchgate.netbiosynth.comsmolecule.com. While preclinical studies have explored its effects on behaviors like conditioned place preference and synaptic plasticity in the ventral tegmental area (VTA) dopamine neurons, showing no reliable formation of place preference, further expansion of its applications in diverse neuroscience research areas is possible biorxiv.org. This could include exploring its utility in studying learning and memory, sensory processing, and the underlying neural circuits modulated by 5-HT2A receptor activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。